2-({8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide
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Overview
Description
2-({8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazoloquinazoline core, dimethoxy groups, and a sulfanyl-acetamide linkage
Scientific Research Applications
2-({8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
Target of Action
Similar compounds with a [1,2,4]triazolo[1,5-c]pyrimidine scaffold have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
Compounds with similar structures have been reported to inhibit cdk2, thereby disrupting cell cycle progression and inducing apoptosis .
Biochemical Pathways
Inhibition of cdk2, as seen with structurally similar compounds, would affect the cell cycle, particularly the transition from the g1 phase to the s phase .
Result of Action
Similar compounds have been reported to inhibit cell proliferation and induce apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazoloquinazoline core, introduction of the dimethoxy groups, and the final coupling with the sulfanyl-acetamide moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high throughput and consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-({8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium carbonate). Reaction conditions such as temperature, pressure, and reaction time are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidine: An intermediate in the synthesis of herbicides and pharmaceuticals.
[1,2,4]Triazolo[1,5-c]quinazolin-5-amines: A class of compounds with potential anticancer and immunomodulatory properties.
Uniqueness
2-({8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide stands out due to its unique combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O3S/c1-16-11-17(2)25(18(3)12-16)30-24(34)15-37-28-29-21-14-23(36-5)22(35-4)13-20(21)27-31-26(32-33(27)28)19-9-7-6-8-10-19/h6-14H,15H2,1-5H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNGMXUUIYTYDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=CC=C5)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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